3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Description
3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (C₁₁H₇BrFNO₃, MW 316.09) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxylic acid group at position 2. The phenyl ring at position 3 bears bromine (3-position) and fluorine (4-position) substituents. This compound is cataloged under CAS numbers such as 2137716-95-9 and is utilized as a building block in organic synthesis and pharmaceutical research .
Properties
CAS No. |
1408652-31-2 |
|---|---|
Molecular Formula |
C11H7BrFNO3 |
Molecular Weight |
300.08 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16) |
InChI Key |
JJIDIIKHFNDYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)F)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hurd-Wood Cyclization with α-Isocyanocarboxylates
A widely used method involves reacting α-isocyanocarboxylates with electrophilic aryl bromides. For example, ethyl 2-isocyano-3-oxobutanoate reacts with 3-bromo-4-fluorobenzoyl chloride in the presence of triphosgene to form the oxazole ring.
Typical Procedure :
-
Step 1 : Triphosgene (1.2 equiv) activates the benzoyl chloride in dry THF at 0°C under N₂.
-
Step 2 : Ethyl isocyanoacetate (1.5 equiv) is added dropwise, followed by heating to 60°C for 12 hours.
-
Step 3 : Cyclization is induced using NaH (60% dispersion) in DMF at 100°C for 1 hour.
Yield : 52–68% after chromatography (Petroleum ether/EtOAc).
Key Advantage : Direct introduction of the methyl group via the α-isocyanocarboxylate.
Modified Cornforth Rearrangement
Alternative routes employ 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid as a precursor. Treatment with oxalyl chloride and AlCl₃ in DCM facilitates cyclization to the indoline-2,3-dione intermediate, which is oxidized to the oxazole.
Reaction Conditions :
-
Oxalyl chloride (2.5 equiv), AlCl₃ (4 equiv), reflux in Et₂O for 18 hours.
Yield : 21–27% due to competing side reactions.
Regioselective Bromination and Fluorination
Electrophilic Aromatic Bromination
Post-cyclization bromination is avoided due to oxazole ring instability. Instead, pre-functionalized aryl halides are preferred. For example, 4-fluoro-3-nitrobenzaldehyde undergoes bromination using NBS (N-bromosuccinimide) in HOAc, followed by catalytic hydrogenation to the amine and diazotization/fluorination.
Optimization Notes :
Balz-Schiemann Fluorination
The diazonium tetrafluoroborate intermediate (from 3-bromo-4-aminophenyl oxazole) is pyrolyzed at 120°C to install fluorine.
Challenges :
-
Diazonium salt instability requires in situ generation.
-
Yields drop to 45–50% due to competing decomposition.
Carboxylic Acid Functionalization
Ester Hydrolysis
Ethyl oxazole-4-carboxylates are saponified using NaOH (2M) at reflux, followed by acidification to pH 3–4 with HCl.
Example :
Ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate → Target acid (99% yield).
Purification :
-
Extract with EtOAc (3×50 mL), wash with brine, dry over MgSO₄.
-
Crystallize from EtOH/H₂O (7:3).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Hurd-Wood Cyclization | α-Isocyanocarboxylate cyclization | 52–68% | High regiocontrol, scalable | Requires toxic triphosgene |
| Cornforth Rearrangement | Indoline-2,3-dione oxidation | 21–27% | Avoids direct bromination | Low yield, multi-step |
| Pre-brominated Aryl | Suzuki-Miyaura coupling post-cyclization | 60–75% | Modular, late-stage diversification | Requires Pd catalysts, costly ligands |
Analytical Validation and Characterization
1H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, oxazole-H),
-
δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H),
-
δ 7.62 (d, J = 6.8 Hz, 1H, Ar-H),
-
δ 2.51 (s, 3H, CH₃).
LC-MS (ESI+) :
-
m/z 329.1 [M+H]⁺ (calc. 328.98).
Purity : ≥98% by HPLC (C18, 0.1% TFA in H₂O/MeCN).
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The oxazole ring and carboxylic acid group also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The following compounds share the 5-methyl-1,2-oxazole-4-carboxylic acid backbone but differ in substituent type and position on the phenyl ring:
Key Structural and Property Differences
- Substituent Effects: Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius (1.85 Å vs. Its electron-withdrawing nature also deactivates the phenyl ring toward electrophilic substitution . Positional Isomerism: The 3-Br,4-F substitution in the target compound creates a unique electronic environment compared to ortho-substituted analogs (e.g., 2-Cl in CAS 23598-72-3).
Physical Properties :
- The target compound’s molecular weight (316.09) is significantly higher than analogs with lighter halogens (e.g., 237.64 for 2-Cl analog). Bromine’s presence also increases lipophilicity (logP ~2.8 estimated), which may improve membrane permeability in drug design .
- Melting points vary with substituent symmetry; the 2-Cl analog melts at 187–192°C due to efficient crystal packing , while asymmetric substituents (e.g., 3-Br,4-F) may lower melting points.
- Pharmaceutical Relevance: Several analogs are documented as drug impurities (e.g., dicloxacillin impurity D , leflunomide impurity D ).
Biological Activity
3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.
- Molecular Formula : C11H8BrFNO3
- Molecular Weight : 296.09 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxazole ring. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Kinase Inhibition
A related study evaluated a quinazoline derivative, which demonstrated significant inhibition of Aurora A kinase with an IC50 of 168.78 µM in MCF-7 breast cancer cells. The compound induced apoptosis and arrested the cell cycle at the G1 phase, suggesting that similar oxazole derivatives might exhibit comparable mechanisms of action against cancer cells .
Antibacterial Activity
The antibacterial properties of oxazole derivatives have been documented extensively. Several studies indicate that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Research Findings
A study reported that certain oxazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess significant antibacterial activity.
Antifungal Activity
In addition to antibacterial properties, compounds within this chemical class have also shown antifungal efficacy.
Comparative Analysis
A review of various monomeric alkaloids indicated that certain derivatives demonstrated potent antifungal activity against Candida albicans with MIC values as low as 0.0048 mg/mL . This highlights the potential for this compound to be effective against fungal pathogens.
Summary of Biological Activities
| Activity Type | Tested Strains/Cells | Observed Effects | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Induces apoptosis; cell cycle arrest | IC50 = 168.78 µM |
| Antibacterial | E. coli, S. aureus | Inhibition of bacterial growth | MIC = 4.69 - 22.9 µM |
| Antifungal | C. albicans | Inhibition of fungal growth | MIC = 0.0048 mg/mL |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
Cyclization : Formation of the isoxazole ring using hydroxylamine and a β-keto ester precursor under acidic conditions.
Substitution : Introduction of the 3-bromo-4-fluorophenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
Carboxylation : Oxidation of a methyl group or direct carboxylation using CO₂ under high pressure with a transition metal catalyst .
- Critical Parameters : Temperature control (60–100°C for cyclization), solvent choice (DMF or THF for coupling), and reaction time (12–24 hours).
Q. Which spectroscopic techniques are employed to confirm the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : To verify substituent positions (e.g., bromo and fluoro groups on the phenyl ring, methyl on isoxazole).
- FT-IR : Confirms carboxylic acid (–COOH, ~1700 cm⁻¹) and isoxazole ring (C=N stretch, ~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 328.0 for C₁₁H₈BrFNO₃) .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Adjust pH to deprotonate the carboxylic acid for aqueous solubility.
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the isoxazole ring or decarboxylation. Avoid prolonged light exposure due to the bromo substituent’s photosensitivity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during multi-step synthesis?
- Methodological Answer :
- Step-Specific Optimization :
- Cyclization : Use microwave-assisted synthesis to reduce time and improve regioselectivity.
- Coupling Reactions : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to minimize side products.
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol .
- Yield Data : Typical yields range from 40–60% for coupling steps and 70–85% for cyclization .
Q. How to resolve contradictions in NMR data when characterizing derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating 1H-13C couplings (e.g., distinguishing between ortho/meta fluorine effects on aromatic protons).
- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian, ADF).
- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Methodological Answer :
- Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours.
- Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green uptake) to evaluate membrane disruption .
Q. How to analyze molecular interactions via crystallography?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/water).
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures.
- Analysis : Compare with analogs (e.g., 3-(4-methoxyphenyl) derivative) to study substituent effects on π-π stacking or hydrogen bonding .
Q. What strategies are used to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the phenyl ring.
- Biological Testing : Correlate substituent effects with bioactivity (e.g., IC₅₀ values in cancer cell lines).
- Computational Docking : Map binding poses in target proteins (e.g., COX-2 or kinases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
